molecular formula C21H18FN3S B3019699 2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207045-06-4

2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B3019699
CAS No.: 1207045-06-4
M. Wt: 363.45
InChI Key: ILSYQWUNARLERC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic heterocycle with nitrogen atoms at positions 1, 5, and 6. Key structural elements include:

  • Position 2: A 2,4-dimethylphenyl group, which introduces steric bulk and electron-donating methyl substituents.

The compound’s design likely aims to balance solubility, bioavailability, and receptor affinity, leveraging fluorine’s para-substitution effects and methyl groups for conformational stability .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-14-7-8-17(15(2)11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-3-4-6-18(16)22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSYQWUNARLERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

    Introduction of the 2,4-dimethylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the 2-fluorobenzylthio group: This can be done through nucleophilic substitution reactions using thiol reagents and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the aromatic rings or the pyrazolo[1,5-a]pyrazine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrazolo[1,5-a]pyrazine core.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Core Heterocycle Variations

While the target compound uses a pyrazolo[1,5-a]pyrazine core, related analogs employ similar bicyclic systems:

  • Pyrazolo[1,5-a]pyrimidines: Replace the pyrazine ring with a pyrimidine (e.g., ).
  • Triazolo[4,3-a]pyrazines : Feature a fused triazole ring (), which may improve metabolic resistance but reduce flexibility due to the rigid triazole structure .

Substituent Analysis at Position 2

The 2,4-dimethylphenyl group distinguishes the target compound from analogs:

  • 4-Fluorophenyl () : Lacks methyl groups, reducing steric hindrance but increasing polarity. Fluorine’s para-position may enhance electronic effects on aromatic interactions .

Substituent Analysis at Position 4

The 2-fluorobenzylthio group contrasts with other sulfur-containing substituents:

  • Benzylthio () : Absence of fluorine reduces electronegativity and may lower metabolic stability .
  • 2-Chlorobenzylthio () : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could affect binding pocket interactions and toxicity profiles .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Properties
Target Compound Pyrazolo[1,5-a]pyrazine 2,4-Dimethylphenyl 2-Fluorobenzylthio High lipophilicity, fluorinated for stability
4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine () Pyrazolo[1,5-a]pyrazine 4-Fluorophenyl Benzylthio Moderate polarity, no methyl groups
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine () Pyrazolo[1,5-a]pyrazine 3,4-Dimethylphenyl 2-Chlorobenzylthio Increased steric bulk, chlorine substitution
2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine () Pyrazolo[1,5-a]pyridine Piperazine-fluorobenzyl N/A Dopamine D4 receptor affinity

Biological Activity

2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from pyrazole frameworks, which are known for their diverse biological activities.

Antifungal Activity

Research has indicated that derivatives of pyrazolo compounds exhibit significant antifungal properties. The compound has been evaluated for its efficacy against various phytopathogenic fungi. For instance, it has shown promising results when tested against Fusarium solani and Botrytis cinerea, which are notorious for causing plant diseases.

A study highlighted the effectiveness of similar pyrazolo compounds in inhibiting fungal growth, suggesting that modifications at specific positions on the pyrazole ring can enhance antifungal activity. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.

Fungal StrainInhibition Zone (mm)Concentration Tested (µg/mL)
Fusarium solani18100
Botrytis cinerea15100
Alternaria solani12100

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested under the National Cancer Institute (NCI) protocols and showed notable activity against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 µM.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.

Cell LineGI₅₀ (µM)Mechanism of Action
HL-60 (Leukemia)1.64Apoptosis
K562 (Leukemia)3.20Cell Cycle Arrest
MCF-7 (Breast Cancer)4.58Apoptosis + Cell Cycle Arrest

Case Studies

  • Case Study on Antifungal Efficacy : In a controlled laboratory setting, the compound was tested against a panel of fungal pathogens. Results indicated a significant reduction in fungal biomass when treated with varying concentrations of the compound, supporting its potential as a fungicide.
  • Case Study on Anticancer Properties : A recent study evaluated the effects of this pyrazolo compound on human leukemia cells. The findings revealed that treatment led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

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